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Welcome to the technical support center for the scaled-up synthesis of difluorinated building
blocks. This guide is designed for researchers, scientists, and drug development professionals
to navigate the common challenges encountered when transitioning from bench-scale to larger-
scale production of these valuable compounds. Here, we provide practical, field-proven
insights, troubleshooting guides, and detailed protocols to ensure the safe, efficient, and
reproducible synthesis of difluorinated molecules.

Introduction: The Scale-Up Challenge in
Fluorination Chemistry

The introduction of a gem-difluoro moiety can significantly enhance the pharmacokinetic and
pharmacodynamic properties of bioactive molecules. However, the synthesis of these building
blocks on a larger scale presents unique challenges that are often not apparent at the bench.
These can range from managing highly exothermic reactions to dealing with the corrosive and
hazardous nature of many fluorinating agents. This guide is structured to address these issues
head-on, providing a logical framework for troubleshooting and process optimization.

© 2026 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b1472280?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1472280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns that arise during the
scale-up of difluorination reactions.

Q1: My gem-difluorination reaction yield dropped significantly when | scaled up from 1 gram to
100 grams. What are the likely causes?

A significant drop in yield upon scale-up is a common issue and can be attributed to several
factors that become more pronounced at a larger scale. The primary culprits are often related
to mass and heat transfer. In larger reactors, inefficient mixing can lead to localized "hot spots”
where the temperature is significantly higher than the bulk reaction temperature. This can
cause decomposition of thermally sensitive reagents or products and promote the formation of
byproducts.[1]

Additionally, the surface-area-to-volume ratio decreases as the reactor size increases, making
heat dissipation more challenging for exothermic reactions.[2] This can lead to a runaway
reaction if not properly controlled. Finally, the rate of reagent addition can have a much greater
impact on a larger scale. A slow, controlled addition is often necessary to maintain a steady
temperature and minimize side reactions.

Q2: | am observing the formation of elimination byproducts (alkenes) in my deoxofluorination
reaction with DAST/Deoxofluor. How can | minimize this?

The formation of alkene byproducts is a known issue with deoxofluorinating agents like DAST
and Deoxofluor, particularly with substrates prone to elimination. This is often exacerbated by
higher reaction temperatures. One of the first troubleshooting steps is to lower the reaction
temperature. Running the reaction at 0°C or even -78°C can significantly suppress the
elimination pathway.

Another strategy is to use a less-hindered and more thermally stable fluorinating agent if
possible. For instance, Deoxo-Fluor is generally considered more thermally stable than DAST.
[3][4] The choice of solvent can also play a role; non-polar solvents can sometimes favor the
desired substitution reaction over elimination. Careful, slow addition of the fluorinating agent is
also crucial to avoid localized temperature increases that can promote elimination.
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Q3: What are the key safety precautions | need to take when scaling up reactions with
reagents like DAST, Deoxofluor, or anhydrous HF?

Safety is paramount when working with fluorinating agents, especially on a larger scale.

e Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical
splash goggles, a face shield, acid-resistant gloves (e.g., heoprene or butyl rubber), and a
lab coat. When working with anhydrous HF, a full-body suit and a supplied-air respirator are
often required.[5][6]

o Ventilation: All manipulations should be performed in a well-ventilated fume hood. For larger
scale reactions, a walk-in hood or a dedicated ventilated enclosure is recommended.

o Material Compatibility: Ensure that your reactor and all associated equipment are compatible
with the fluorinating agent. Glass can be etched by HF, which is often a byproduct of these
reactions.[5] For larger scale reactions, reactors made of materials like Hastelloy or
PFA/PTFE-lined steel are often necessary.

e Quenching: Have a well-defined and tested quenching procedure in place before starting the
reaction. Exothermic quenching can be dangerous on a large scale. A slow addition of the
reaction mixture to a cooled, stirred solution of a suitable quenching agent (e.g., saturated
sodium bicarbonate) is a common practice.[7]

 Emergency Preparedness: Have an emergency plan in place, including access to a safety
shower, eyewash station, and appropriate first aid supplies, such as calcium gluconate gel
for HF burns.[6]

Q4: How can | effectively purify my polar difluorinated product on a large scale?

Purification of highly polar compounds can be challenging, especially on a large scale where
traditional silica gel chromatography may be impractical. Several strategies can be employed:

o Crystallization: If your product is a solid, crystallization is often the most efficient and scalable
purification method. A thorough screen of different solvents and solvent mixtures is
recommended to find optimal crystallization conditions.
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e Reverse-Phase Chromatography: For polar compounds that are soluble in water or polar
organic solvents, reverse-phase chromatography can be a powerful tool. While more
expensive than normal-phase chromatography, it can provide excellent separation for highly
polar molecules.[4][8][9][10]

e lon-Exchange Chromatography: If your molecule has an ionizable group (e.g., an amine or a
carboxylic acid), ion-exchange chromatography can be a highly effective and scalable
purification method.

« Distillation: For volatile liquid products, distillation under reduced pressure can be a viable
purification strategy.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered
during the scale-up of difluorinated building block synthesis.

Problem 1: Low or Inconsistent Yield

( N

s FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Problem 2: Formation of Impurities
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Experimental Protocols
Protocol 1: Gram-Scale Deoxofluorination of a Ketone
using Deoxo-Fluor

This protocol provides a general procedure for the gem-difluorination of a ketone on a gram
scale.[7]

Materials:

Ketone (1.0 eq)

Deoxo-Fluor (2.0 - 3.0 eq)

Anhydrous Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO3s) solution

Brine

Anhydrous sodium sulfate (Naz2S0a)
Procedure:

» Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar,
a dropping funnel, a thermometer, and a nitrogen inlet, add the ketone (e.g., 10 g).
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 Dissolution: Dissolve the ketone in anhydrous DCM (e.g., 100 mL).
e Cooling: Cool the solution to 0°C using an ice-water bath.

o Reagent Addition: Slowly add Deoxo-Fluor (e.g., 2-3 equivalents) to the stirred solution via
the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does
not exceed 5°C.

e Reaction: After the addition is complete, allow the reaction to warm to room temperature and
stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

¢ Quenching: Once the reaction is complete, carefully and slowly add the reaction mixture to a
cooled (0°C), vigorously stirred saturated aqueous NaHCOs solution. Caution: Gas evolution
(CO2) will occur.

o Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

e Washing: Combine the organic layers and wash with water (100 mL) and then brine (100
mL).

e Drying and Concentration: Dry the organic layer over anhydrous NazSOu4, filter, and
concentrate under reduced pressure.

« Purification: Purify the crude product by column chromatography on silica gel or by
distillation.

Protocol 2: Large-Scale Synthesis of a Difluoromethyl
Phenyl Sulfone Derivative

This protocol is adapted from a literature procedure for the multi-gram scale synthesis of an
azidodifluoromethyl phenyl sulfone.[2] This illustrates a common method for introducing the
difluoromethylsulfonyl group.

Materials:

o Difluoromethyl phenyl sulfone (1.0 eq)
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o Tosyl azide (1.1 eq)

e Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
e Anhydrous Tetrahydrofuran (THF)

o Saturated aqueous ammonium chloride (NH4Cl) solution

o Ethyl acetate (EtOAC)

e Brine

e Anhydrous magnesium sulfate (MgSOa)

Procedure:

» Reaction Setup: To a dry, three-necked round-bottom flask equipped with a mechanical
stirrer, a thermometer, and a nitrogen inlet, add a suspension of NaH (e.g., 4.8 g, 120 mmol)
in anhydrous THF (e.g., 200 mL).

e Cooling: Cool the suspension to 0°C using an ice-water bath.

e Substrate Addition: Slowly add a solution of difluoromethyl phenyl sulfone (e.g., 19.2 g, 100
mmol) in anhydrous THF (e.g., 100 mL) to the NaH suspension, maintaining the internal
temperature below 5°C.

e Stirring: Stir the resulting mixture at 0°C for 30 minutes.

e Azide Addition: Slowly add a solution of tosyl azide (e.g., 21.7 g, 110 mmol) in anhydrous
THF (e.g., 100 mL) to the reaction mixture, again keeping the temperature below 5°C.

» Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4
hours, monitoring by TLC or LC-MS.

e Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl
solution.

o Extraction: Extract the mixture with EtOAc (3 x 150 mL).
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e Washing: Combine the organic layers and wash with water (200 mL) and brine (200 mL).

» Drying and Concentration: Dry the organic layer over anhydrous MgSOa, filter, and
concentrate under reduced pressure.

 Purification: Purify the crude product by recrystallization or column chromatography.

Visualizing Workflows and Troubleshooting
Workflow for Scaling Up a Difluorination Reaction

( )
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: A typical workflow for scaling up the synthesis of difluorinated building blocks.

Troubleshooting Logic for Reduced Yield on Scale-Up
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Caption: A decision tree for troubleshooting reduced yields in scaled-up difluorination reactions.

References

Hu, J., & Beier, P. (2023). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a
Synthetic Equivalent of the Azidodifluoromethyl Anion. The Journal of Organic Chemistry,
88(11), 7135-7143. [Link]

Prakash, G. K. S., & Hu, J. (2009). Nucleophilic, radical, and electrophilic
(phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 130(12), 1129-1147.

Burkart, M. D., Zhang, Z., Hung, S.-C., & Wong, C.-H. (1999). Electrophilic
Fluorination—Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies
and New Applications. The Journal of Organic Chemistry, 64(23), 8537—-8545. [Link]

Li, Y., Wang, C., Li, Z., & Song, H. (2026). Photocatalytic Radical Relay Strategy for the
Synthesis of Allylic gem-Difluorides via 1,4-Difunctionalization of gem-Difluorobuta-1,3-
dienes. Organic Letters. [Link]

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution.
Retrieved from [Link]

Mayr, H., & Ofial, A. R. (2018). A quantitative reactivity scale for electrophilic fluorinating
reagents. Chemical Communications, 54(75), 10564-10574. [Link]

© 2026 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/product/b1472280?utm_src=pdf-body-href
https://www.benchchem.com/product/b1472280?utm_src=pdf-body-img
https://pubs.acs.org/doi/10.1021/acs.joc.3c00256
https://pubs.acs.org/doi/10.1021/jo990998e
https://pubs.acs.org/doi/10.1021/acs.orglett.5c03565
https://www.organic-chemistry.org/synthesis/fluoroalkanes/difluoroalkanes.shtm
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6136159/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1472280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Somandepalli, V., & Wang, H. (2025). Analysis of fluoride compounds from Li-ion battery
fires. Fire Safety Journal, 151, 104113.

Stuart, C. G., & Gouverneur, V. (2024). Oxidative fluorination with Selectfluor: A convenient
procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic
Chemistry, 20, 1245-1252. [Link]

ResearchGate. (2018). For highly polar compound, how to do the purification? Retrieved
from [Link]

Baumann, M., & Moody, T. S. (2021). Continuous flow strategies for using fluorinated
greenhouse gases in fluoroalkylations. Chemical Society Reviews, 50(10), 5898-5923. [Link]

Kennemur, J. L. (2025).
Jia, R., Wang, X., & Hu, J. (2021).

Basnet, A., Thapa, S., & Shrestha, B. (2021). Mechanistic study of nucleophilic fluorination
for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-
difluoromethyltriazolium triflate. New Journal of Chemistry, 45(6), 3045-3052. [Link]

Smith, A. M. R., & Manchee, S. P. (2020). Synthesis of Acyl Fluorides via DAST-Mediated
Fluorinative C—C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7553—-7557.
[Link]

Mayr, H., & Ofial, A. R. (2018). A quantitative reactivity scale for electrophilic fluorinating
reagents. Chemical Communications, 54(75), 10564-10574. [Link]

Elgue, S., Conte, A., Gourdon, C., & Bastard, Y. (n.d.). Direct fluorination of 1,3-dicarbonyl
compound in a continuous flow reactor at industrial scale. MEPI. [Link]

University of California, Berkeley. (2019). Guidelines for the Safe Handling of Hydrofluoric
Acid. Environment, Health & Safety. [Link]

Broccatelli, F., & Furlan, L. (2009). A large scale method for the deoxofluorination of ketones.

Wang, H., & Ouyang, D. (2023). Unveiling a Critical Exothermic Reaction in the Thermal
Runaway of Lithium-lon Batteries. ChemRXxiv. [Link]

© 2026 BenchChem. All rights reserved. 10/14 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11287959/
https://www.researchgate.net/post/For_highly_polar_compound_how_to_do_the_purification_Is_it_first_to_be_purified_by_normal_column_and_then_by_reverse_phase_or_by_size_exclusion
https://pubs.rsc.org/en/content/articlelanding/2021/cs/d0cs00670j
https://pubs.rsc.org/en/content/articlelanding/2021/nj/d0nj05688j
https://pubs.acs.org/doi/10.1021/acs.orglett.0c02758
https://pubs.rsc.org/en/content/articlelanding/2018/cc/c8cc06232a
https://mepi.fr/wp-content/uploads/2018/05/Direct-fluorination-of-13-dicarbonyl-compound-in-a-continuous-flow-reactor-at-industrial-scale.pdf
https://ehs.berkeley.edu/wp-content/uploads/2019/03/guidelines-safe-handling-hydrofluoric-acid.pdf
https://chemrxiv.org/engage/chemrxiv/article-details/64f9b8a0731961e931899126
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1472280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column
chromatography. Retrieved from [Link]

Nova, A., & Balcells, D. (2026). Mechanistic insights into palladium-catalyzed nucleophilic
aromatic fluorination: From early discoveries to recent Design of new Ligands.

Wang, Y., & Kong, L. (2010). Purification of polar compounds from Radix isatidis using
conventional C18 column coupled with polar-copolymerized C18 column. Journal of
Separation Science, 33(19), 3049-3055. [Link]

University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and
Hydrofluoric Acid. Environment, Health & Safety. [Link]

Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST).
Retrieved from [Link]

Ley, S. V., & Baumann, M. (2021). Continuous flow strategies for using fluorinated
greenhouse gases in fluoroalkylations. DSpace@MIT. [Link]

Larsson, F., Andersson, P., Blomqyvist, P., & Mellander, B.-E. (2021). Investigations of the
Thermal Runaway Process of a Fluorine- Free Electrolyte Li-lon Battery Cell. Diva-
Portal.org. [Link]

Kalutarage, L. C., & Togni, A. (2017). Role of Selectfluor® in the reported fluorination
reaction.

Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-
diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]

Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

Wang, Q., & Sun, J. (2021). Thermal Runaway of Lithium-lon Batteries Employing Flame-
Retardant Fluorinated Electrolytes. Advanced Science, 9(3), 21043109.

American Chemistry Council. (2018). Emergency Preparedness and Response Guidelines
for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF).

Dyachenko, V. V., & Vorotyntsey, I. V. (2021). Thermodynamics and Kinetics Research of the
Fluorination Process of the Concentrate Rutile. Minerals, 11(12), 1421. [Link]

© 2026 BenchChem. All rights reserved. 11/14 Tech Support


https://www.biotage.com/blog/very-polar-compound-purification-using-aqueous-normal-phase-flash-column-chromatography
https://pubmed.ncbi.nlm.nih.gov/20886519/
https://ehs.berkeley.edu/chemical-safety/specific-chemicals/safe-handling-hydrogen-fluoride-and-hydrofluoric-acid/
https://www.synarchive.com/reaction/alcohol-to-fluoro-carbonyl-to-difluoro-using-deoxofluor-bast
https://dspace.mit.edu/handle/1721.1/141075
https://www.diva-portal.org/smash/record.jsf?pid=diva2%3A1574768&dswid=2988
https://www.organic-chemistry.org/chemicals/oxidations/selectfluor.shtm
https://www.reddit.com/r/Chempros/comments/105t0h9/purification_of_strong_polar_and_basic_compounds/
https://www.mdpi.com/2075-163X/11/12/1421
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1472280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Cahard, D., & Paquin, J.-F. (2022). Renewable Reagent for Nucleophilic Fluorination. The
Journal of Organic Chemistry, 87(9), 5858-5867. [Link]

Geraschenko, O. V., & Grygorenko, O. O. (2025). Recent Advances in Nucleophilic
Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Current Organic
Synthesis, 22.

Organic Syntheses. (n.d.). Fluoromethyl Phenyl Sulfone. Organic Syntheses, 90, 334.

Pitre, S. P., & Scaiano, J. C. (2021). Protodefluorinated Selectfluor® Promotes Aggregative
Activation of Selectfluor® for Efficient C(sp3)

White, J. M., Tunoori, A. R., & Garg, N. K. (2001). [Bis(2-methoxyethyl)amino]sulfur
Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of
Carboxylic Acids to Amides. The Journal of Organic Chemistry, 66(23), 7875—-7878. [Link]

Common Organic Chemistry. (n.d.). Aldehyde to Difluoro. Retrieved from [Link]

Albericio, F., & Annis, I. (2015). Methods, setup and safe handling for anhydrous hydrogen
fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols, 10(7), 975-988.
[Link]

Larsson, F., Andersson, P., Blomqvist, P., & Mellander, B.-E. (2025). Hydrogen fluoride
emissions from lithium-ion batteries during induced thermal runaway via in situ laser
spectroscopy.

Doyle, A. G. (n.d.). Nucleophilic Fluorination. The Doyle Group. [Link]

Kaliyamoorthy, A., & Kumar, D. V. (2025). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the
Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to
Amides. The Journal of Organic Chemistry, 90.

L'Heureux, A., & Laflamme, F. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as
Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(22), 5050-5053.
[Link]

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).

© 2026 BenchChem. All rights reserved. 12 /14 Tech Support


https://pubs.acs.org/doi/10.1021/acs.joc.2c00295
https://pubs.acs.org/doi/10.1021/jo015949e
https://www.chem.ucla.edu/~harding/IGOC/A/aldehydetodifluoro.html
https://pubmed.ncbi.nlm.nih.gov/26086408/
https://doyle.chem.ucla.edu/research/nucleophilic-fluorination/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2776118/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1472280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Troubleshooting & Optimizatiqn

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/product/b1472280?utm_src=pdf-bulk
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1472280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

